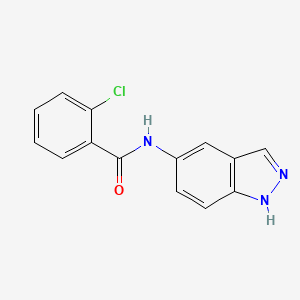

2-chloro-N-(1H-indazol-5-yl)benzamide

Beschreibung

2-Chloro-N-(1H-indazol-5-yl)benzamide is a benzamide derivative featuring a 2-chlorophenyl group linked via an amide bond to the 5-position of a 1H-indazole heterocycle. This scaffold combines a halogenated aromatic ring with a nitrogen-rich indazole moiety, making it a candidate for diverse applications, including medicinal chemistry and catalysis. The chlorine substituent at the ortho position of the benzamide may influence electronic properties, steric interactions, and binding affinity in biological systems.

Eigenschaften

Molekularformel |

C14H10ClN3O |

|---|---|

Molekulargewicht |

271.70 g/mol |

IUPAC-Name |

2-chloro-N-(1H-indazol-5-yl)benzamide |

InChI |

InChI=1S/C14H10ClN3O/c15-12-4-2-1-3-11(12)14(19)17-10-5-6-13-9(7-10)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |

InChI-Schlüssel |

CYAWOJXETFGAFJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)Cl |

Löslichkeit |

6.6 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1H-indazol-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 1H-indazole-5-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-N-(1H-Indazol-5-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden, oder reduziert werden, um Amine zu bilden.

Cyclisierungsreaktionen: Der Indazolring kann an Cyclisierungsreaktionen teilnehmen, um kondensierte Ringsysteme zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine, Thiole und Alkohole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Benzamide, Oxide und Amine, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-N-(1H-Indazol-5-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung ist dafür bekannt, bestimmte Enzyme und Signalwege zu hemmen, was zu ihren therapeutischen Wirkungen führt. Beispielsweise kann es Kinasen hemmen, die an Zellproliferation und -überleben beteiligt sind, wodurch krebshemmende Wirkungen erzielt werden. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Nutzungskontext variieren.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Chlorine Substitution

- 3-Chloro-N-(1-Hydroxyindazol-5-yl)-N-(2H-Tetrazol-5-ylmethyl)Benzamide (PubChem CID in ): Structural Differences: The chlorine is at the meta position (3-chloro) instead of ortho (2-chloro). Additionally, a tetrazole-methyl group and a hydroxyl substituent on the indazole are present. Implications: The meta-chloro placement may reduce steric hindrance compared to the ortho-chloro analog. Applications: Not explicitly stated, but tetrazole-containing compounds are often explored in drug discovery for metabolic stability.

Pesticide-Related Benzamide Derivatives ()

- Triflumuron (2-Chloro-N-(((4-(Trifluoromethoxy)Phenyl)Amino)Carbonyl)Benzamide): Structural Differences: Retains the 2-chlorobenzamide core but substitutes the indazole with a urea-linked 4-(trifluoromethoxy)phenyl group. Applications: Used as an insect growth regulator. The trifluoromethoxy group enhances lipophilicity, aiding penetration through insect cuticles. Key Insight: The 2-chloro-benzamide motif is critical for pesticidal activity, but the indazole moiety in the target compound may redirect its application toward pharmaceuticals .

Catalytic Ligands in Suzuki Coupling ()

- Ligands L1–L3: Structural Features: Secondary-amine benzoylthiurea ligands with chloro-substituted benzamide groups (e.g., 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide). Catalytic Activity: These ligands facilitated Suzuki coupling reactions (C–C bond formation) with conversion rates monitored via GC-MS. The chloro substituent’s position (para vs. ortho) influenced electronic effects on palladium coordination.

Pharmaceutical Candidates ()

- 2-Chloro-N-(1-Cyanocyclopropyl)-5-[2'-Methyl-5'-(Pentafluoroethyl)-4'-(Trifluoromethyl)-2'H-[1,3'-Bipyrazol]-4-yl]Benzamide: Structural Differences: Retains the 2-chloro-benzamide core but incorporates a cyanocyclopropyl group and a complex bipyrazole substituent. The fluorinated groups improve metabolic stability and bioavailability. Insight: Fluorine and chlorine synergize in modulating pharmacokinetics, a strategy applicable to optimizing the target compound .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

Chlorine Position : Ortho-chloro substitution (as in the target compound) is associated with enhanced steric effects and electronic withdrawal, which may improve binding in enzymatic pockets or metal coordination sites .

Heterocyclic Moieties : Indazole (target compound) vs. tetrazole () or bipyrazole () alters hydrogen-bonding capacity and aromatic stacking, influencing target selectivity.

Fluorine Incorporation : Fluorinated analogs () demonstrate improved metabolic stability, suggesting that hybrid chloro-fluoro derivatives of the target compound could optimize drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.